molecular formula C14H20N2O6S2 B3580831 Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate

Cat. No.: B3580831
M. Wt: 376.5 g/mol
InChI Key: MHAABGGCKRWLRJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and a sulfamoylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and sulfamoylphenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Corresponding alcohols or amines.

    Substitution: Sulfonamide derivatives.

Scientific Research Applications

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent for the treatment of diseases involving sulfonamide-sensitive pathways.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate involves the inhibition of specific enzymes by binding to their active sites. The sulfonyl group interacts with the enzyme’s active site, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. This interaction can affect various molecular targets and pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
  • Ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate

Uniqueness

Ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate is unique due to the presence of the sulfamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

ethyl 1-(4-sulfamoylphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-2-22-14(17)11-7-9-16(10-8-11)24(20,21)13-5-3-12(4-6-13)23(15,18)19/h3-6,11H,2,7-10H2,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAABGGCKRWLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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